molecular formula C13H15BrN2O5 B6126132 6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one

6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one

Cat. No.: B6126132
M. Wt: 359.17 g/mol
InChI Key: UXKRIFRARWHSDM-UHFFFAOYSA-N
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Description

6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a piperidinone ring. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4,5-dimethoxybenzene, followed by nitration to introduce the nitro group. The resulting intermediate is then subjected to a series of reactions to form the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
  • 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4H-chromenes

Uniqueness

6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one is unique due to its specific combination of functional groups and the piperidinone ring structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in research and potential therapeutic applications.

Properties

IUPAC Name

6-(3-bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O5/c1-20-10-6-7(5-8(14)13(10)21-2)12-9(16(18)19)3-4-11(17)15-12/h5-6,9,12H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKRIFRARWHSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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